THAM-Buffered HPMC Matrices Deliver Superior Diffusion-Controlled Release Kinetics vs. Sodium Citrate
In a head-to-head study using felbinac as a model weak acid drug in HPMC matrices, THAM (trometamol)-buffered formulations provided extended, diffusion-based drug release kinetics, whereas sodium citrate-buffered matrices showed a different release mechanism characterized by a thicker early-stage gel layer [1]. Drug release at pH 1.2 and 7.5 was accelerated by both buffers, but THAM-buffered matrices maintained matrix integrity even at high buffer concentrations, enabling pH-independent release kinetics that citrate could not achieve [1].
| Evidence Dimension | Drug release mechanism and matrix integrity in HPMC hydrophilic matrices |
|---|---|
| Target Compound Data | THAM (trometamol): extended diffusion-based release; no loss of matrix integrity at high buffer concentrations; pH-independent release kinetics |
| Comparator Or Baseline | Sodium citrate: thicker early gel layer; different release mechanism; matrix integrity not maintained at high buffer concentrations |
| Quantified Difference | THAM provided higher internal pH and greater longevity of pH modification due to higher pKa (8.1) and molar ratio on a percent weight basis [1] |
| Conditions | HPMC (4000 cps) 2208 and 2910 matrices containing felbinac; drug release tested at pH 1.2 and 7.5 |
Why This Matters
For procurement of buffering excipients in controlled-release oral solid dosage forms, THAM-based buffers deliver a mechanistically distinct release profile that sodium citrate cannot substitute, directly impacting bioequivalence and regulatory filing requirements.
- [1] Pygall SR, Kujawinski S, Timmins P, Melia CD. The suitability of tris(hydroxylmethyl) aminomethane (THAM) as a buffering system for hydroxypropyl methylcellulose (HPMC) hydrophilic matrices containing a weak acid drug. Int J Pharm. 2010;387(1–2):93–102. doi:10.1016/j.ijpharm.2009.12.012. View Source
